Diethyl (2,2-diethoxyethyl)phosphonate

Phosphonate Acetal Hydrolysis Kinetic Stability Reaction Mechanism

Diethyl (2,2-diethoxyethyl)phosphonate (CAS 7598-61-0) is a C10H23O5P phosphonate ester reagent characterized by a protected aldehyde moiety masked as a diethyl acetal. This structural feature establishes its primary function as a Horner-Wadsworth-Emmons (HWE) reagent for two-carbon homologation of aldehydes to yield α,β-unsaturated aldehydes.

Molecular Formula C10H23O5P
Molecular Weight 254.26 g/mol
CAS No. 7598-61-0
Cat. No. B017183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2,2-diethoxyethyl)phosphonate
CAS7598-61-0
SynonymsP-(2,2-Diethoxyethyl)phosphonic Acid Diethyl Ester;  Diethyl (2,2-Diethoxyethyl)phosphonate;  Diethylphosphonoacetaldehyde Diethyl Acetal;  NSC 407851;  NSC 77101; 
Molecular FormulaC10H23O5P
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCCOC(CP(=O)(OCC)OCC)OCC
InChIInChI=1S/C10H23O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h10H,5-9H2,1-4H3
InChIKeyLUQYELQXRPNKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2,2-diethoxyethyl)phosphonate CAS 7598-61-0: Procurement-Grade Specifications and Core Reactivity Profile


Diethyl (2,2-diethoxyethyl)phosphonate (CAS 7598-61-0) is a C10H23O5P phosphonate ester reagent [1] characterized by a protected aldehyde moiety masked as a diethyl acetal [2]. This structural feature establishes its primary function as a Horner-Wadsworth-Emmons (HWE) reagent for two-carbon homologation of aldehydes to yield α,β-unsaturated aldehydes . The compound is supplied as a hygroscopic liquid with a density of 1.052 g/mL at 25 °C and a boiling range of 146-149 °C at 14 mmHg (lit.) . Standard commercial purity specifications range from 95% to 98% (GC) , and the reagent is soluble in chloroform and dichloromethane but not miscible with water .

Why Generic Phosphonate Reagents Cannot Substitute for Diethyl (2,2-diethoxyethyl)phosphonate (CAS 7598-61-0)


Diethyl (2,2-diethoxyethyl)phosphonate occupies a unique intersection of masked aldehyde functionality and HWE-competent phosphonate reactivity that is not replicated by common structural analogs. Generic substitution with reagents such as diethyl (2-oxoethyl)phosphonate, diethyl phosphonoacetate, or unsubstituted Wittig ylides introduces distinct liabilities: the free aldehyde in (2-oxoethyl)phosphonate precludes its use in sequences requiring orthogonal aldehyde protection , while ester-bearing HWE reagents mandate an additional reduction step to access aldehyde products [1]. Even closely related acetals such as diethyl 2,2-dimethoxyethylphosphonate exhibit markedly different hydrolytic stability, as demonstrated by kinetic data [2], rendering formulation assumptions invalid. The reagent's specific physicochemical properties—including density (1.052 g/mL at 25 °C) and refractive index (n20/D 1.430 lit.) —serve as critical QC benchmarks for process reproducibility. Procurement decisions that overlook these compound-specific differentiation points risk reaction failure, suboptimal yields, or irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for Diethyl (2,2-diethoxyethyl)phosphonate (CAS 7598-61-0)


Acid-Catalyzed Hydrolysis Kinetics: Diethyl 2,2-Diethoxyethylphosphonate Exhibits 2.2-Fold Faster Hydrolysis Than Dimethoxy Analog

In a direct kinetic comparison under identical acid-catalyzed hydrolysis conditions (aqueous dioxan, 25 °C), diethyl 2,2-diethoxyethylphosphonate (I) exhibited a second-order rate constant (k2) of 3.7 × 10⁻⁴ L mol⁻¹ s⁻¹, while diethyl 2,2-dimethoxyethylphosphonate (II) and dimethyl 2,2-dimethoxyethylphosphonate (III) both displayed k2 values of 1.7 × 10⁻⁴ L mol⁻¹ s⁻¹ [1]. This represents a 2.2-fold faster hydrolysis rate for the diethoxy-substituted target compound relative to its dimethoxy analog. The activation energy for compound (I) was determined to be 15-17 kcal mol⁻¹ with an entropy of activation of -25 to -27 cal mol⁻¹ K⁻¹ [1]. The Zucker-Hammett analysis (slope of log k1 against H0 = 0.98) and Bunnett W parameter (W = -0.1) confirm an A-1 hydrolysis mechanism for both compounds [1].

Phosphonate Acetal Hydrolysis Kinetic Stability Reaction Mechanism

Two-Carbon Homologation Efficiency: Eliminates One Synthetic Step Versus Ester-Based HWE Reagents

Diethyl (2,2-diethoxyethyl)phosphonate enables a direct two-step aldehyde homologation sequence (condensation then acetal deprotection) that directly yields α,β-unsaturated aldehydes . In contrast, the standard approach using ester-based HWE phosphonate reagents (e.g., triethyl phosphonoacetate) requires a three-step sequence: condensation to yield an α,β-unsaturated ester, followed by reduction to the allylic alcohol, then re-oxidation to the desired aldehyde [1]. In a validated pheromone synthesis application, this two-step homologation methodology increased overall synthetic pathway yield from 20% to 37% while reducing the total step count from seven to five steps for the complete synthesis of (2E,4E,6E,8E)-3,5-dimethyl-7-ethyl-2,4,6,8-undecatetraene [1].

Aldehyde Homologation HWE Reaction Synthetic Efficiency

Protected Aldehyde Functionality: Enables Orthogonal Deprotection Strategies Not Possible with Free Aldehyde Phosphonates

Diethyl (2,2-diethoxyethyl)phosphonate contains a fully protected aldehyde masked as a diethyl acetal, rendering the carbonyl functionality inert under basic HWE condensation conditions [1]. This contrasts with diethyl (2-oxoethyl)phosphonate (diethyl phosphonoacetaldehyde), which bears a free aldehyde group that would undergo self-condensation or require separate protection prior to use in HWE reactions. The diethyl acetal protecting group can be selectively cleaved under mild acidic conditions (dilute HCl, biphasic conditions) following the HWE condensation step, releasing the desired α,β-unsaturated aldehyde product [2]. Transacetalation reactions of diethyl 2,2-diethoxyethylphosphonate with diols (ethylene glycol, propane-1,3-diol) produce cyclic acetals, demonstrating versatile protecting group interchangeability that cannot be achieved with dimethoxy analogs due to differential hydrolysis kinetics [3].

Orthogonal Protection Aldehyde Masking HWE Reagent Design

Physical Property Benchmarks: Density 1.052 g/mL and Refractive Index n20/D 1.430 Enable QC Verification Against Dimethoxy Analog (n20/D 1.435)

Diethyl (2,2-diethoxyethyl)phosphonate exhibits well-defined physical constants that serve as reliable identity and purity verification benchmarks: density of 1.052 g/mL at 25 °C (lit.) and refractive index n20/D of 1.430 (lit.) . In comparison, the closely related diethyl 2,2-dimethoxyethylphosphonate displays a measurably different refractive index of n20/D 1.435 (estimated from reported literature values) [1], providing a straightforward QC metric for distinguishing these otherwise similar liquid phosphonate acetals. The compound additionally exhibits a boiling range of 146-149 °C at 14 mmHg (lit.) and a flash point >110 °C (230 °F) . The reagent is supplied with certificate of analysis (CoA) documentation including GC purity specification (typically 95-98%) and optional NMR, HPLC, or GC verification data .

Quality Control Analytical Chemistry Reagent Authentication

Radical Trapping Sequence Utility: Phosphonate-Stabilized α-Phosphovinyl Radical Generation

Diethyl (2,2-diethoxyethyl)phosphonate serves as a precursor for generating α-phosphovinyl radicals via a radical trapping sequence, a reactivity profile not shared by ester-based HWE reagents or simple alkyl phosphonates . The phosphonate moiety stabilizes the adjacent radical center through hyperconjugative and polar effects, enabling subsequent trapping with various radical acceptors to yield highly functionalized vinylphosphonates and carbocyclic or heterocyclic compounds incorporating the vinylphosphonate motif . This radical-based methodology provides access to structural scaffolds that are inaccessible via ionic HWE pathways alone. In contrast, Wittig phosphonium ylides lack the requisite stability for analogous radical intermediates and undergo entirely different reaction manifolds [1].

Radical Chemistry Phosphovinyl Radicals Synthetic Methodology

Transacetalation Versatility: Cyclic Acetal Derivatives Formed with Ethylene Glycol and Propane-1,3-diol

Diethyl 2,2-diethoxyethylphosphonate (I) undergoes transacetalation with ethylene glycol to yield 2-diethylphosphonomethyl-1,3-dioxolan (III), and with propane-1,3-diol to yield 2-diethylphosphonomethyl-1,3-dioxan (IV) [1]. Acid-catalyzed hydrolysis kinetics of these cyclic acetals were measured and compared to the open-chain parent compound (I) and diethyl 2,2-dimethoxyethylphosphonate (II). The dioxan derivative (IV) hydrolyzes five times more slowly than the corresponding dioxolan derivative (III) [1]. Zucker-Hammett analysis gave slopes between 1.7 and 3.2 for log kobs versus log CH3O+, and Bunnett W parameters of 0.7-2.7, with kD2O/kH2O ≈ 2 [1]. These kinetic parameters are inconsistent with the A-1 mechanism observed for open-chain acetals (I) and (II), suggesting a distinct A-SE2 mechanism for the cyclic derivatives [1].

Transacetalation Cyclic Acetals Phosphonate Derivatization

Validated Application Scenarios for Diethyl (2,2-diethoxyethyl)phosphonate (CAS 7598-61-0) Based on Quantitative Evidence


Two-Carbon Aldehyde Homologation in Natural Product and Pheromone Synthesis

This reagent is specifically indicated for synthetic routes requiring direct conversion of an aldehyde to an α,β-unsaturated aldehyde without intermediate oxidation-state adjustments. The evidence demonstrates that using diethyl (2,2-diethoxyethyl)phosphonate eliminates one synthetic step compared to ester-based HWE reagents, with a documented overall pathway yield improvement from 20% to 37% in a pheromone total synthesis [1]. Process development chemists should specify this CAS number precisely, as substitution with diethyl phosphonoacetate or triethyl phosphonoacetate would reintroduce the eliminated reduction-oxidation sequence.

Kinetic Profiling for Acid-Sensitive Process Development

Process chemists designing synthetic sequences with acidic work-up steps should select diethyl 2,2-diethoxyethylphosphonate based on its well-characterized hydrolysis kinetics. The reagent's 2.2-fold faster hydrolysis rate (k2 = 3.7 × 10⁻⁴ L mol⁻¹ s⁻¹) relative to the dimethoxy analog (k2 = 1.7 × 10⁻⁴ L mol⁻¹ s⁻¹) [2] provides predictable deprotection behavior. Additionally, the 5-fold rate difference between derived dioxolan and dioxan cyclic acetals [3] enables tunable hydrolytic stability for applications requiring staged deprotection.

Quality Control and cGMP Reagent Authentication

Analytical and QC laboratories should procure this specific phosphonate acetal based on its distinctive physical property profile. The density (1.052 g/mL at 25 °C) and refractive index (n20/D 1.430) differ measurably from the dimethoxy analog (n20/D ≈ 1.435), enabling rapid refractometric verification of correct reagent identity. This differential is particularly valuable in regulated environments (cGMP, ISO 17025) where unambiguous raw material identification is mandatory prior to use in validated processes.

Radical-Mediated Synthesis of Vinylphosphonate Scaffolds

Research groups pursuing radical-based C-C bond formation methodologies should specify diethyl (2,2-diethoxyethyl)phosphonate for generating α-phosphovinyl radicals via radical trapping sequences . This reactivity profile provides access to functionalized vinylphosphonates and carbocyclic/heterocyclic compounds that cannot be obtained through ionic HWE pathways using ester-based phosphonates or Wittig phosphonium salts.

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